In Vivo Mutation Frequency: 5-Hydroxyuracil vs. 5-Hydroxycytosine vs. Uracil Glycol in E. coli
In a site-specific mutagenesis study using M13 viral genomes replicated in E. coli, dihydropyrimidine-2,4,5(3H)-trione (as 5-hydroxyuracil) exhibited a mutation frequency of 83%, compared to only 0.05% for 5-hydroxycytosine and 80% for uracil glycol. The predominant mutation was C→T (GC→AT transition). This demonstrates that 5-hydroxyuracil is over 1,600-fold more mutagenic than 5-hydroxycytosine under identical conditions [1].
| Evidence Dimension | In vivo mutation frequency (C→T transition) |
|---|---|
| Target Compound Data | 83% (5-hydroxyuracil / dihydropyrimidine-2,4,5(3H)-trione) |
| Comparator Or Baseline | 5-Hydroxycytosine: 0.05%; Uracil glycol: 80% |
| Quantified Difference | 1,660-fold higher than 5-hydroxycytosine; comparable to uracil glycol (3% difference) |
| Conditions | Single lesion site-specifically inserted into M13 viral genome; replication in E. coli DL7 host; progeny sequenced for mutation frequency |
Why This Matters
For mutagenesis research, 5-hydroxyuracil provides a high-signal positive control lesion whereas 5-hydroxycytosine is effectively non-mutagenic in the same assay, meaning the two cannot be interchanged in experimental designs studying oxidative C→T transitions.
- [1] Kreutzer DA, Essigmann JM. Oxidized, deaminated cytosines are a source of C → T transitions in vivo. Proc Natl Acad Sci U S A. 1998;95(7):3578-3582. doi:10.1073/pnas.95.7.3578 View Source
